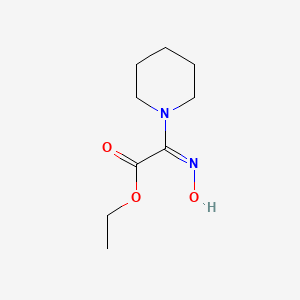
Ethyl 2-(hydroxyimino)-2-piperidinoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(hydroxyimino)-2-piperidinoacetate is a chemical compound that belongs to the class of oxime esters It is characterized by the presence of an ethyl ester group, a hydroxyimino group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(hydroxyimino)-2-piperidinoacetate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction typically proceeds under mild conditions and yields the desired product in good yield . The reaction should be carried out at a controlled pH to prevent rapid hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The product can be purified by recrystallization from solvents like ethanol or ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxyimino)-2-piperidinoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(hydroxyimino)-2-piperidinoacetate has several applications in scientific research:
Chemistry: It is used as an additive in peptide synthesis to enhance coupling efficiency and reduce racemization.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-(hydroxyimino)-2-piperidinoacetate involves its ability to act as a coupling additive in peptide synthesis. It neutralizes the basicity or nucleophilicity of carbodiimides, thereby suppressing base-catalyzed side reactions and reducing racemization . The hydroxyimino group plays a crucial role in this process by forming stable intermediates that facilitate the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanohydroxyiminoacetate: Similar in structure but contains a cyano group instead of a piperidine ring.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Contains a chloro group instead of a piperidine ring.
Uniqueness
Ethyl 2-(hydroxyimino)-2-piperidinoacetate is unique due to the presence of the piperidine ring, which imparts distinct chemical properties and reactivity compared to other oxime esters. This structural feature makes it particularly useful in peptide synthesis and other organic reactions where steric and electronic effects play a significant role.
Properties
CAS No. |
120209-12-3 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 2-hydroxyimino-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-9(12)8(10-13)11-6-4-3-5-7-11/h13H,2-7H2,1H3 |
InChI Key |
FZDWJXCSMDRPCX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NO)N1CCCCC1 |
Canonical SMILES |
CCOC(=O)C(=NO)N1CCCCC1 |
Synonyms |
ethyl 2-(hydroxyimino)-2-piperidinoacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















